1,5-dioxa-9-azaspiro[5.5]undecan-9-yl(9H-xanthen-9-yl)methanone
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Description
1,5-dioxa-9-azaspiro[5.5]undecan-9-yl(9H-xanthen-9-yl)methanone is a useful research compound. Its molecular formula is C22H23NO4 and its molecular weight is 365.429. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure and Biological Activity
The compound (3-methyl-1,5-dioxaspiro[5.5]undecan-3-yl)methanol, a derivative related to 1,5-dioxa-9-azaspiro compounds, has been studied for its crystal structure and biological activity. It was synthesized via an aldol reaction and characterized by various methods including X-ray diffraction, showing a non-planar 1,3-dioxane ring with a chair conformation. Biological activities of this compound were also evaluated, underscoring its relevance in scientific research (Yuan et al., 2017).
Synthesis Techniques
Research into the synthesis of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives highlights the innovative methods used to create these compounds. The novel Prins cascade process developed for synthesizing these derivatives demonstrates the evolving techniques in chemical synthesis relevant to this class of compounds (Reddy et al., 2014).
Enantioselective Synthesis
The enantioselective synthesis of 1,7-dioxaspiro[5.5]undecane, related to the 1,5-dioxa-9-azaspiro compounds, showcases the importance of these compounds in developing optically active spiroketals. This has implications in the creation of specific enantiomers for applications in various scientific fields, including pharmaceuticals (Uchiyama et al., 2001).
Spirocyclic Derivatives in Antibacterial Agents
The exploration of spirocyclic derivatives of ciprofloxacin, which incorporates structures similar to 1,5-dioxa-9-azaspiro compounds, indicates the potential use of these compounds in antibacterial applications. This research highlights the ongoing efforts to develop new antibacterial agents leveraging the unique structures of spirocyclic compounds (Lukin et al., 2022).
Properties
IUPAC Name |
1,5-dioxa-9-azaspiro[5.5]undecan-9-yl(9H-xanthen-9-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c24-21(23-12-10-22(11-13-23)25-14-5-15-26-22)20-16-6-1-3-8-18(16)27-19-9-4-2-7-17(19)20/h1-4,6-9,20H,5,10-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUZNBKTXDZWHQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCN(CC2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.